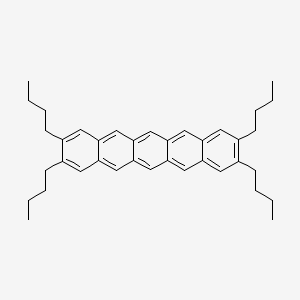
2,3,9,10-Tetrabutylpentacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,9,10-Tetrabutylpentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. The addition of butyl groups at the 2, 3, 9, and 10 positions enhances its solubility and alters its electronic properties, making it a subject of interest in materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetrabutylpentacene typically involves the functionalization of pentacene precursors. One common method is the photochemical decarbonylation of a diketone precursor. The reaction conditions often include the use of light sources with specific wavelengths (e.g., 395 nm or ≥450 nm) and solvents like chloroform, dichloromethane, benzene, or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,9,10-Tetrabutylpentacene undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Typically involves the addition of hydrogen atoms to the aromatic system.
Substitution: Halogenation or alkylation reactions can introduce new functional groups at specific positions on the pentacene core.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide and modified Swern oxidations are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical setup.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pentacenes, which can be further functionalized for specific applications in organic electronics and materials science.
Applications De Recherche Scientifique
2,3,9,10-Tetrabutylpentacene has several scientific research applications:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its enhanced solubility and electronic properties.
Materials Science: Studied for its aggregation behavior in thin films and crystals, which affects its charge transport properties.
Chemistry: Serves as a model compound for studying the effects of alkyl substitution on the electronic properties of polycyclic aromatic hydrocarbons.
Mécanisme D'action
The mechanism by which 2,3,9,10-Tetrabutylpentacene exerts its effects is primarily through its interaction with light and its ability to transport charge. The butyl groups at the 2, 3, 9, and 10 positions influence the compound’s electronic distribution, enhancing its solubility and stability. This makes it an effective material for use in organic electronic devices, where it can facilitate charge transport through its conjugated system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacene: The parent compound, known for its high charge mobility but limited solubility.
2,3,9,10-Tetraalkylpentacenes: Variants with different alkyl groups (e.g., ethyl, propyl) that offer varying degrees of solubility and electronic properties.
2,3,9,10-Tetrabromopentacene: A halogenated derivative used in photochemical studies.
Uniqueness
2,3,9,10-Tetrabutylpentacene stands out due to its balance of solubility and electronic properties. The butyl groups provide sufficient solubility for solution processing, while the pentacene core maintains high charge mobility, making it a versatile compound for various applications in organic electronics and materials science.
Propriétés
Numéro CAS |
499138-97-5 |
|---|---|
Formule moléculaire |
C38H46 |
Poids moléculaire |
502.8 g/mol |
Nom IUPAC |
2,3,9,10-tetrabutylpentacene |
InChI |
InChI=1S/C38H46/c1-5-9-13-27-17-31-21-35-25-37-23-33-19-29(15-11-7-3)30(16-12-8-4)20-34(33)24-38(37)26-36(35)22-32(31)18-28(27)14-10-6-2/h17-26H,5-16H2,1-4H3 |
Clé InChI |
SRPPQYLZHUEQDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1CCCC)CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


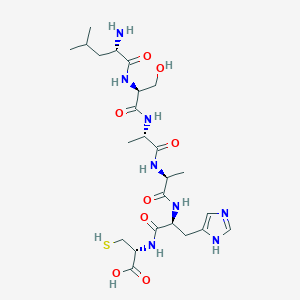
![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
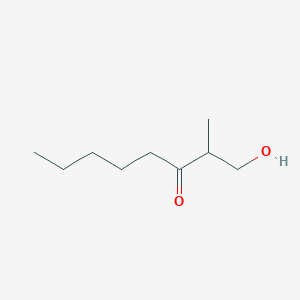
![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
![Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide](/img/structure/B14235288.png)
![1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)-](/img/structure/B14235290.png)
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide](/img/structure/B14235292.png)
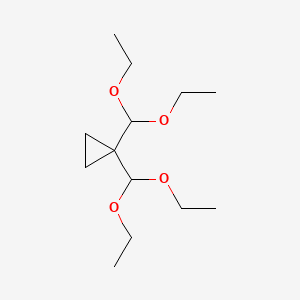
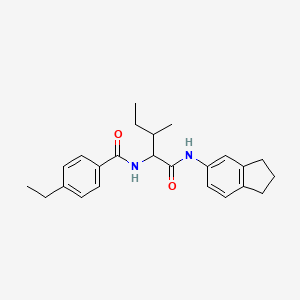
![5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B14235302.png)
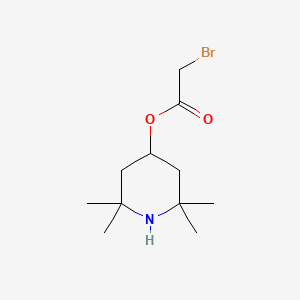
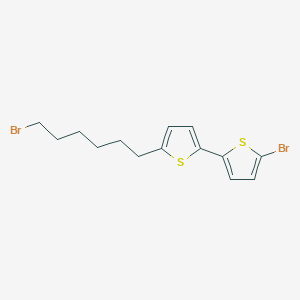
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
